Allyl 5-amino-2-morpholin-4-ylbenzoate
Description
Allyl 5-amino-2-morpholin-4-ylbenzoate is an organic compound characterized by a benzoate ester backbone substituted with an amino group at the 5-position and a morpholine ring at the 2-position, esterified with an allyl group. The allyl moiety introduces a reactive terminal double bond (C=C), while the morpholine ring enhances hydrophilicity due to its ability to form hydrogen bonds.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
prop-2-enyl 5-amino-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C14H18N2O3/c1-2-7-19-14(17)12-10-11(15)3-4-13(12)16-5-8-18-9-6-16/h2-4,10H,1,5-9,15H2 |
InChI Key |
STRICGZLGIDEGV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)N)N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Propyl 5-Amino-2-Morpholin-4-ylbenzoate (CAS# 876892-54-5)
- Structural Difference : The propyl ester replaces the allyl group, eliminating the terminal double bond.
- Lipophilicity: The propyl chain may slightly increase hydrophobicity compared to the allyl group, affecting membrane permeability. Synthetic Routes: Likely synthesized via esterification of 5-amino-2-morpholin-4-ylbenzoic acid with propanol, analogous to allyl ester synthesis .
Allyl 5-Bromo-2-Hydroxybenzoate
- Structural Difference: Substitution of the amino group (NH₂) with bromine (Br) and the morpholine ring with a hydroxyl (OH) group.
- Impact on Properties: Electron Effects: Bromine’s electron-withdrawing nature decreases aromatic ring reactivity compared to the electron-donating amino group. Biological Activity: Brominated benzoates are often used as intermediates in antitumor agents, whereas amino groups may enable hydrogen bonding with biological targets .
4-Amino-L-Phenylalanine Derivatives
- Structural Difference : Benzoate ester replaced with a phenylalanine backbone.
- Impact on Properties: Bioavailability: Amino acid derivatives often exhibit improved cellular uptake via peptide transporters.
Physicochemical Properties Comparison
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